molecular formula C18H14ClN3O3 B5760142 N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

货号 B5760142
分子量: 355.8 g/mol
InChI 键: QNDQMYPANGGIQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLP257, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

作用机制

N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide exerts its pharmacological effects by selectively inhibiting the TRESK potassium channel. This leads to the inhibition of neuronal excitability and the reduction of pain perception. The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is well understood, and it has been extensively studied in vitro and in vivo.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of neuropathic pain and migraine. It has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

实验室实验的优点和局限性

N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the TRESK potassium channel, which makes it a useful tool for studying the role of this channel in neuronal excitability and pain perception. N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is that it has not yet been extensively tested in human clinical trials. Therefore, its safety and efficacy in humans are not yet fully understood. Additionally, N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has a relatively short half-life, which may limit its therapeutic potential.

未来方向

There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective inhibitors of the TRESK potassium channel. This may lead to the development of more effective treatments for neuropathic pain and migraine.
Another area of research is the investigation of the role of the TRESK potassium channel in other neurological conditions, such as epilepsy and Parkinson's disease. N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide may be a useful tool for studying the role of this channel in these conditions.
Finally, the safety and efficacy of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide in humans need to be further investigated. Clinical trials are needed to determine the optimal dosage and administration of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide for the treatment of neurological conditions.
Conclusion
In conclusion, N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a promising compound with potential therapeutic applications for the treatment of neuropathic pain and migraine. Its selective inhibition of the TRESK potassium channel makes it a useful tool for studying the role of this channel in neuronal excitability and pain perception. Further research is needed to fully understand the safety and efficacy of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide in humans and to develop more potent and selective inhibitors of the TRESK potassium channel.

合成方法

The synthesis of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with methyl isoxazole-4-carboxylate in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. This method has been optimized to yield high purity and yield of N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide.

科学研究应用

N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the TRESK potassium channel, which is involved in the regulation of neuronal excitability and pain perception. N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of neuropathic pain and migraine, making it a potential candidate for the treatment of these conditions.

属性

IUPAC Name

N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-10-15(16(22-25-10)13-4-2-3-5-14(13)19)18(24)21-12-8-6-11(7-9-12)17(20)23/h2-9H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQMYPANGGIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。